4-Methoxy-3-[(5-methyl-1H-pyrazol-1-yl)methyl]benzoic acid is a chemical compound with the molecular formula C₁₃H₁₄N₂O₃ and a molecular weight of 246.27 g/mol. It is characterized by the presence of a methoxy group, a pyrazole moiety, and a benzoic acid structure. This compound is of interest in various scientific fields due to its potential biological activities and applications.
This compound can be sourced from chemical suppliers such as Avantor and Sigma-Aldrich, which provide it for research purposes. It falls under the classification of pyrazole derivatives, which are known for their diverse biological activities, including anti-inflammatory and antimicrobial properties .
The synthesis of 4-Methoxy-3-[(5-methyl-1H-pyrazol-1-yl)methyl]benzoic acid typically involves several steps:
The synthesis may utilize techniques such as microwave irradiation for efficient reaction conditions, and purification steps may include crystallization or chromatography to isolate the final compound .
The molecular structure of 4-Methoxy-3-[(5-methyl-1H-pyrazol-1-yl)methyl]benzoic acid consists of:
The compound's structural data can be delineated as follows:
4-Methoxy-3-[(5-methyl-1H-pyrazol-1-yl)methyl]benzoic acid can participate in several chemical reactions:
The reactions are often facilitated by catalysts or specific reaction conditions (temperature, solvent choice) to optimize yields and selectivity .
The mechanism of action for compounds like 4-Methoxy-3-[(5-methyl-1H-pyrazol-1-yl)methyl]benzoic acid is primarily linked to their interactions with biological targets:
Research indicates that derivatives of pyrazoles exhibit significant activity against various pathogens, which suggests similar potential for this compound .
Relevant data on these properties is crucial for handling and application in laboratory settings .
4-Methoxy-3-[(5-methyl-1H-pyrazol-1-yl)methyl]benzoic acid has potential applications in:
This compound represents a valuable subject for ongoing research into new therapeutic agents derived from pyrazole structures .
Functionalized pyrazole-benzoic acid hybrids constitute a structurally diverse class of heterocyclic compounds characterized by a benzoic acid core linked to a pyrazole ring via a methylene bridge (-CH₂-
). This molecular architecture enables significant three-dimensional flexibility and diverse pharmacophoric presentations. The prototypical compound 4-Methoxy-3-[(5-methyl-1H-pyrazol-1-yl)methyl]benzoic acid (PubChem CID: 25219377, C₁₃H₁₄N₂O₃
) exemplifies this scaffold, featuring:
This hybrid design merges the bioisosteric potential of pyrazoles (common in kinase inhibitors and anti-inflammatory agents) with the hydrogen-bonding and metal-coordinating capabilities of the carboxylic acid group. The methylene spacer decouples ring electronic systems, enabling independent modulation of steric and electronic properties—a key advantage over fused-ring systems like indazoles or directly conjugated analogs such as 4-methoxy-3-(1-methyl-1H-pyrazol-5-yl)benzoic acid (PubChem CID: 63961786, C₁₂H₁₂N₂O₃
), where conjugation limits rotational freedom [2] .
Table 1: Structural Comparison of Representative Pyrazole-Benzoic Acid Hybrids
Compound Name | Molecular Formula | Pyrazole Linkage | Key Substituents |
---|---|---|---|
4-Methoxy-3-[(5-methyl-1H-pyrazol-1-yl)methyl]benzoic acid | C₁₃H₁₄N₂O₃ | Methylene bridge | 4-OMe, 5-methylpyrazole |
4-Methoxy-3-(1-methyl-1H-pyrazol-5-yl)benzoic acid | C₁₂H₁₂N₂O₃ | Direct C-C bond | 4-OMe, 1-methylpyrazole |
3-[(3-Amino-1H-pyrazol-1-yl)methyl]benzoic acid | C₁₁H₁₁N₃O₂ | Methylene bridge | 3-NH₂ on pyrazole |
4-(1-Methyl-1H-pyrazol-3-yl)benzoic acid | C₁₁H₁₀N₂O₂ | Direct C-C bond | None |
The strategic incorporation of alkylated pyrazoles into benzoic acid frameworks emerged in the early 2000s, driven by demands for metabolically stable pharmacophores. While 3-[(3-amino-1H-pyrazol-1-yl)methyl]benzoic acid (CAS: 1003013-01-1) demonstrated applications as a synthetic building block for heterocyclic expansion , its 4-methoxy analog with a 5-methylpyrazole unit represented a targeted optimization:
The compound’s emergence filled a niche between highly polar amino-pyrazole hybrids (e.g., C₁₁H₁₁N₃O₂
) and lipophilic aryl-pyrazole conjugates, balancing solubility and permeability for central nervous system (CNS) and intracellular targets [1] [2].
Despite its promising scaffold, 4-Methoxy-3-[(5-methyl-1H-pyrazol-1-yl)methyl]benzoic acid suffers from critical knowledge gaps:
C₁₂H₁₂N₂O₃
adducts [2]), experimental properties for the title compound—including pKₐ, logP, solubility, and crystal structure—remain uncharacterized. Table 2: Critical Knowledge Gaps and Research Opportunities
Domain | Current Status | Research Opportunity |
---|---|---|
Biological Activity | No target annotations or assay data | SAR expansion via high-throughput screening |
Physicochemical Data | Only molecular formula confirmed (C₁₃H₁₄N₂O₃ ) | Experimental determination of pKₐ, logP, and solubility |
Synthetic Chemistry | Racemic synthesis reported | Enantioselective synthesis development |
Adduct Formation | Not studied | Investigation of metal-carboxylate complexes (e.g., Zn²⁺, Cu²⁺) |
These gaps present fertile ground for drug discovery and materials science: The scaffold’s modularity enables combinatorial diversification at the pyrazole 3-position, benzoic acid 5-position, and methoxy group, offering >50 structurally novel derivatives for systematic exploration. Furthermore, its predicted ionizability (carboxylic acid pKₐ ~4-5) and moderate lipophilicity (calculated logP ~2.1) position it favorably for fragment-based drug design [1] [2] [4].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: